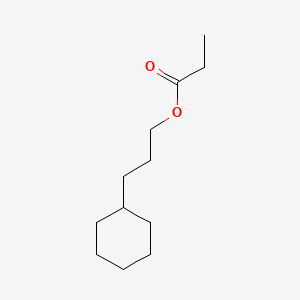

Cyclohexylpropyl propionate

Description

Academic Significance of Propionate (B1217596) Esters

Propionate esters, compounds derived from propionic acid (or propanoic acid), represent a significant class of esters with wide-ranging academic and industrial importance. wikipedia.org Their structural motif is found in numerous natural products, highlighting their role in biological systems. uni-freiburg.de The academic interest in propionate esters stems from their diverse applications and functions. They are used extensively as fragrance components in perfumery and as flavoring agents in the food industry due to their characteristic fruity aromas. wikipedia.orgalibaba.com

Beyond sensory applications, propionate esters are crucial in materials science as high-grade solvents and synthetic lubricants. wikipedia.org In the field of medicine and biochemistry, research has explored the modification of bioactive molecules through propionate esterification to enhance their properties. For instance, esterification of the natural polyphenol resveratrol (B1683913) with propionate has been shown to improve its bioactivity and antioxidant capacity. mdpi.com Similarly, testosterone (B1683101) propionate was one of the first commercially developed testosterone esters, playing a pivotal historical role in androgen replacement therapy. wikipedia.orghims.com

Contemporary research continues to uncover new functionalities. Inulin propionate esters, designed to deliver propionate to the colon, are being investigated for their effects on appetite regulation and potential in weight management by stimulating the release of gut hormones. cambridge.orgthehealthsciencesacademy.org These studies underscore the academic significance of propionate esters as versatile tools for probing biological pathways and developing new therapeutic and functional agents.

Historical Development of Research on Propionate Ester Synthesis and Reactivity

The synthesis of esters has been a cornerstone of organic chemistry for over a century, with propionate esters being no exception. The most traditional and widely taught method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid (like propionic acid) and an alcohol. researchgate.net While fundamental, this equilibrium-limited reaction spurred the development of numerous alternative synthetic strategies to improve yield and reaction conditions. researchgate.net

Historically, significant advancements in ester synthesis have been driven by the need for specific compounds. The development of testosterone propionate, first synthesized in 1936 and introduced medically in 1937, marked a key milestone. wikipedia.org This involved creating an ester linkage to the testosterone molecule to control its release and duration of action in the body, a foundational concept in drug delivery. wikipedia.org

Research into the reactivity and synthesis of propionate esters has also evolved to meet industrial demands for purity and efficiency. For example, studies have focused on optimizing catalytic processes for their production. A patented process for preparing high-purity methyl cyclohexyl-propionate involves the hydrogenation of methyl cinnamate (B1238496) using specific catalysts like ruthenium or palladium on a carbon support. google.com This method achieves high yields and purity, overcoming issues like ester cleavage found with other catalysts. google.com Other synthetic methods reported in the literature for preparing various esters include alcoholysis of acyl chlorides and acid anhydrides, the Mitsunobu reaction for sensitive substrates, and the carbonylation of alkenes. wikipedia.org

Overview of Contemporary Research Directions in Cyclohexylpropyl Propionate Science

Current research involving this compound itself is primarily centered on its application in fragrance science and its use as a molecular building block in synthetic chemistry. Its pleasant fruity and floral odor profile makes it a subject of interest for creating specific scent experiences in consumer products. ontosight.aiiiita.ac.in

In the realm of synthetic chemistry, the 3-cyclohexylpropyl moiety, a key structural component of this compound, appears in modern chemical research. For example, 3-cyclohexylpropyl bromide was used as a reagent in structure-activity relationship (SAR) studies aimed at developing selective Toll-Like Receptor 4 (TLR4) ligands. nih.gov While this research does not focus on this compound directly, it demonstrates the utility of its constituent parts in constructing complex, biologically active molecules.

Furthermore, the synthesis of structurally related compounds continues to be an area of investigation. A process for preparing methyl cyclohexyl-propionate by hydrogenating methyl cinnamate highlights ongoing efforts to refine catalytic methods for producing saturated cyclohexyl-based esters. google.com The presence of this compound in various chemical databases and its availability from suppliers indicate its use as a standard compound for research and development purposes. nih.govchemspider.com Additionally, research into the microbial transformation of propionate in complex environments like wastewater provides insight into the broader chemical and biological reactivity of the propionate functional group. osti.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

97158-38-8 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

3-cyclohexylpropyl propanoate |

InChI |

InChI=1S/C12H22O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h11H,2-10H2,1H3 |

InChI Key |

OLMFMQGVNGCDJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCCC1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexylpropyl Propionate

Chemoenzymatic Synthesis of Propionate (B1217596) Esters

Chemoenzymatic synthesis utilizes enzymes as biocatalysts to perform chemical transformations with high selectivity and efficiency under mild conditions. For the production of propionate esters, lipases are commonly employed to catalyze the esterification reaction between an alcohol (e.g., 3-cyclohexyl-1-propanol) and propionic acid or its derivatives. This approach is a cornerstone of green chemistry, minimizing waste and avoiding the harsh conditions associated with traditional acid catalysis.

Optimization of Immobilized Biocatalysts for Esterification Reactions

The performance of enzymatic esterification is highly dependent on the stability and reusability of the biocatalyst. Immobilization, the process of confining enzyme molecules to a solid support, is a critical strategy for enhancing their operational stability and facilitating their recovery and reuse.

Detailed research findings have shown that lipases, particularly from Candida antarctica (Lipase B, often commercialized as Novozym 435), are highly effective for synthesizing various esters. mdpi.com The immobilization of these enzymes on macroporous acrylic resins or other supports like Celite or magnetic nanoparticles enhances their stability at different temperatures and in the presence of organic solvents. researchgate.net The optimization of an immobilized biocatalyst involves several factors:

Choice of Support Material: The support can influence the enzyme's activity, stability, and substrate affinity. Materials like polymethacrylate (B1205211) particles and anionic exchange resins have been successfully used. mdpi.com

Immobilization Technique: Methods range from physical adsorption and entrapment in sol-gel matrices to covalent bonding. researchgate.net Adsorption is a common technique that has proven effective for preparing stable biocatalysts for flavor ester synthesis in non-aqueous media. mdpi.com

Enzyme Loading: The amount of enzyme immobilized on the support affects the reaction rate. Studies on benzyl (B1604629) propionate synthesis showed that an increase in the amount of Novozym 435 led to higher conversion rates. mdpi.com

Reusability: A key advantage of immobilization is the ability to reuse the biocatalyst over multiple cycles. In the synthesis of perillyl propionate using Novozym 435, the enzyme showed no loss of activity even after 10 cycles of 24 hours each, highlighting its potential for industrial applications. nih.gov

| Propionate Ester | Biocatalyst | Immobilization Support | Key Finding | Reference |

|---|---|---|---|---|

| Benzyl Propionate | Novozym 435 (Candida antarctica Lipase (B570770) B) | Macroporous Acrylic Resin | Demonstrated the best performance among several commercial lipases, achieving ~44% conversion in 24 hours without solvent. | mdpi.com |

| Cinnamyl Propionate | Pseudomonas cepacia Lipase | Copolymer of HPMC and PVA | Ultrasound-assisted synthesis showed enhanced catalytic activity and recyclability up to five cycles. | mdpi.com |

| Perillyl Propionate | Novozym 435 | Macroporous Acrylic Resin | Optimized conditions yielded 90.38% conversion; the biocatalyst was reusable for 10 cycles without activity loss. | nih.gov |

| Anisyl Propionate | Candida antarctica Lipase B (CaL-B) | Sol-gel Matrix | Factorial design optimization significantly increased conversion by controlling parameters like temperature and vacuum. | researchgate.net |

Mechanistic Aspects of Enzyme-Catalyzed Ester Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis of esters like cyclohexylpropyl propionate. Lipase-catalyzed esterification reactions are widely accepted to follow a Ping-Pong Bi-Bi mechanism. taylors.edu.my

This mechanism involves a two-step process:

Acylation: The enzyme first reacts with the acyl donor (propionic acid), forming an acyl-enzyme intermediate and releasing the first product (water).

Nucleophilic Attack: The alcohol (3-cyclohexyl-1-propanol) then attacks the acyl-enzyme intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.

Kinetic studies are crucial for elucidating these mechanisms. For instance, in the synthesis of cinnamyl propionate, kinetic analysis revealed an ordered bi-bi mechanism with inhibition by the cinnamyl alcohol, providing insights for process optimization. mdpi.com The Michaelis-Menten and Lineweaver-Burk kinetic models are often used to describe the interactions between the enzyme and its substrates, which helps in designing and optimizing enzymatic processes. taylors.edu.my

Process Parameters Influencing Biocatalytic Ester Production

Beyond the biocatalyst itself, several process parameters critically influence the yield and rate of ester production. Optimizing these factors is essential for developing an efficient and economically viable industrial process.

Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for maximum activity. For Novozym 435, temperatures between 30°C and 70°C are commonly used for ester synthesis. nih.govnih.gov However, excessively high temperatures can lead to enzyme denaturation or evaporation of volatile reactants. nih.gov

Substrate Molar Ratio: The ratio of alcohol to acid can shift the reaction equilibrium. Using an excess of one substrate, typically the less expensive one, can drive the reaction towards higher product conversion. For example, a molar excess of alcohol was shown to improve the conversion in the synthesis of 2-ethylhexyl 2-methylhexanoate. nih.gov

Water Removal: As water is a byproduct of esterification, its accumulation can lead to the reverse reaction (hydrolysis), reducing the final ester yield. Strategies to remove water, such as the application of a vacuum or the addition of molecular sieves, have been shown to significantly increase conversion rates. researchgate.net

Solvent System: While solvent-free systems are preferred from a green chemistry perspective, the choice of solvent can impact enzyme activity and substrate solubility. Solvents like tert-butanol (B103910) have been investigated, though successful synthesis of benzyl propionate has been achieved even in the absence of a solvent. mdpi.com

Agitation Speed: In stirred-tank reactors, proper mixing is required to minimize mass transfer limitations. However, excessive agitation can cause mechanical damage to the immobilized biocatalyst. nih.gov

| Parameter | Effect on Reaction | Optimized Condition Example (Propionate Esters) | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and enzyme stability. | 30°C for perillyl propionate synthesis using Novozym 435. | nih.gov |

| Substrate Molar Ratio (Alcohol:Acid) | Shifts equilibrium to favor product formation. | An excess of alcohol (1:1.2 molar ratio) achieved 99.74% conversion for an analogous ester. | nih.gov |

| Water Removal | Prevents hydrolysis and increases final yield. | Use of vacuum significantly increased conversion for various aroma esters, including anisyl propionate. | researchgate.net |

| Enzyme Concentration | Higher concentration generally increases the reaction rate. | An increase in enzyme amount from 5 wt% to 15 wt% increased benzyl propionate conversion. | mdpi.com |

Continuous Flow Synthesis of Esters

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a reactor, where the reaction occurs, and the product is collected downstream. This methodology offers superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. chemdistgroup.comprimescholars.com

Design and Application of Micro- and Mesoreactor Systems for Esterification

Micro- and mesoreactors are devices with channel dimensions in the sub-millimeter to millimeter range, respectively. Their high surface-area-to-volume ratio provides exceptional heat and mass transfer capabilities, which is highly beneficial for esterification reactions. researchgate.netprimescholars.com

Reactor Design: Common designs include capillary reactors, plate reactors, and packed-bed reactors. mdpi.commdpi.com For esterification, Y-shaped microreactors have been used to bring reactants together, while multi-channel designs are employed for scaling up throughput. taylors.edu.my The materials used for fabrication include glass, silicon, and polymers, chosen based on chemical compatibility and operational requirements. researchgate.net

Catalyst Integration: In flow esterification, catalysts can be homogeneous (dissolved in the reaction stream) or heterogeneous (immobilized within the reactor). mdpi.com Packed-bed microreactors, where the channels are filled with a solid acid catalyst or an immobilized enzyme, are particularly effective. This setup simplifies product purification as the catalyst is retained within the reactor. mdpi.com

Applications: Flow reactors have been successfully used for various esterification reactions. Studies have shown that acid-catalyzed esterifications can achieve significantly higher yields in continuous flow glass microreactors compared to conventional batch processes. researchgate.net Remarkably, some esterifications of fatty acids have reached conversions of over 99% in seconds at room temperature, even without a catalyst, highlighting the profound effect of reactor miniaturization. researchgate.net

Process Intensification Strategies in Flow Chemistry for Ester Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. primescholars.com Flow chemistry is a key enabler of process intensification for ester production. frontiersin.org

Enhanced Heat and Mass Transfer: The small channel dimensions in microreactors drastically reduce diffusion distances, leading to rapid mixing and highly efficient heat exchange. researchgate.net This allows for precise temperature control, minimizing side reactions and preventing the formation of hotspots, which is particularly important for exothermic reactions. primescholars.com

Reduced Reaction Times and Increased Throughput: The superior process control in flow reactors often leads to significantly accelerated reaction rates. nih.gov Esterification reactions that might take hours in a batch reactor can often be completed in minutes or even seconds in a continuous flow system. researchgate.netorganic-chemistry.org Scaling up production is achieved through "numbering-up," where multiple microreactors are operated in parallel, rather than increasing the size of a single reactor. taylors.edu.my

Integration with Other Technologies: Flow systems can be coupled with other enabling technologies to further intensify the process. For example, membrane reactors can be integrated to continuously remove the water byproduct via pervaporation, driving the reaction equilibrium towards the product and increasing conversion under milder conditions. nih.govresearchgate.net The use of superheated conditions (operating above the solvent's boiling point by applying pressure) in flow reactors can also dramatically enhance reaction rates. nih.gov

Improved Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is present in the system at any given time. This intrinsic safety feature is a significant advantage over large-scale batch reactors, especially when dealing with highly reactive or unstable intermediates. chemdistgroup.com

Scale-Up Considerations in Continuous Flow Ester Synthesis

The transition from laboratory-scale discovery to industrial-scale production in continuous flow chemistry presents a unique set of challenges and considerations. Unlike traditional batch reactors, where scaling up often involves a simple increase in vessel size, continuous flow processes require a more nuanced approach to maintain efficiency and product quality. stolichem.comveryst.com The primary challenges in scaling up continuous flow ester synthesis revolve around maintaining optimal heat and mass transfer, which are critical for controlling reaction rates, selectivity, and preventing the formation of byproducts. stolichem.commt.commt.com

As reactor dimensions increase, the surface-area-to-volume ratio inherently decreases, which can significantly impede heat exchange. stolichem.com This is particularly critical for esterification reactions, which are often exothermic. Inefficient heat removal can lead to temperature gradients within the reactor, resulting in inconsistent reaction rates and potentially hazardous thermal runaways. reddit.com To counteract this, scaled-up continuous reactors may incorporate internal heat exchangers or be designed with a "numbering-up" or "scaling-out" approach, where multiple smaller reactors are operated in parallel. stolichem.com This strategy maintains the high surface-area-to-volume ratio characteristic of microreactors, ensuring consistent thermal control.

Similarly, maintaining efficient mixing is crucial for ensuring that reactants are consistently brought together at the catalytic surface, which is essential for achieving high conversion rates. veryst.commt.com In larger reactors, flow patterns can become more complex, leading to issues like channeling or dead zones in packed-bed reactors, which can negatively impact performance. mdpi.com Therefore, reactor design and the choice of static mixers or other mixing elements are critical considerations during scale-up.

A techno-economic analysis of continuous ester production, such as for propyl acetate (B1210297) and glycerol (B35011) trivalerate, highlights the potential advantages of these systems over traditional batch processes. diva-portal.orgdiva-portal.org Continuous processes, including those using plug flow reactors (PFR) and reactive distillation (RD), can offer lower capital and operating costs. diva-portal.org For instance, one analysis showed that a reactive distillation process for trivalerate production resulted in a significantly higher annual profit compared to batch and PFR processes, attributed to lower costs across the board. diva-portal.org

Table 1: Comparison of Key Parameters in Lab-Scale vs. Production-Scale Continuous Flow Reactors

| Parameter | Lab Scale | Production Scale | Key Scale-Up Challenge |

| Heat Generation | Low (e.g., 0.001 kW) | High (e.g., 1,000+ kW) | Efficient heat removal to prevent thermal runaway. stolichem.com |

| Surface to Volume Ratio | High (e.g., 100 m²/m³) | Low (e.g., 5 m²/m³) | Maintaining adequate heat transfer. stolichem.com |

| Mixing | Efficient and rapid | Can be less efficient, leading to gradients. | Ensuring consistent reactant contact and avoiding dead zones. veryst.com |

| Reactor Design | Simple tubular or microchannel | May require complex designs with internal heat exchangers or parallelization ("numbering-up"). stolichem.com |

Heterogeneous Catalysis in Propionate Esterification

The use of solid acid catalysts in esterification reactions represents a significant advancement toward greener and more sustainable chemical processes. ceon.rs Heterogeneous catalysts offer several advantages over their homogeneous counterparts, such as sulfuric acid, including reduced corrosion, easier separation from the reaction mixture, and the potential for regeneration and reuse. oru.edu

A wide array of materials has been investigated for their potential as solid acid catalysts in esterification. These include ion-exchange resins, zeolites, sulfated metal oxides, and heteropolyacids supported on various materials. tandfonline.com The catalytic activity of these materials is primarily dependent on the nature, strength, and accessibility of their acid sites (both Brønsted and Lewis acids). researchgate.net

One area of research has focused on the development of novel catalysts from waste materials. For example, a nanocrystalline solid acid catalyst (NAFA) has been synthesized from F-type fly ash. ipindexing.com Characterization using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) confirmed the successful synthesis and desirable physical properties of the catalyst, such as a small crystallite size and increased surface hydroxyl groups, which contribute to its acidity. ipindexing.com

Another innovative approach involves the creation of magnetic-responsive solid acid catalysts. rsc.orgrsc.org These catalysts, which can be prepared by immobilizing poly(ionic liquid)s on the surface of iron oxide nanoparticles, can be easily separated from the reaction mixture using an external magnetic field. rsc.orgrsc.org Characterization techniques for such catalysts include XRD to confirm the crystal structure, thermogravimetric analysis (TGA) to assess thermal stability, and vibrating sample magnetometry (VSM) to measure magnetic properties. rsc.org

The surface acidity, a crucial parameter for catalytic performance, is often characterized by temperature-programmed desorption of ammonia (B1221849) (NH3-TPD). tandfonline.com This technique provides information on the density and strength of the acid sites on the catalyst surface.

While the primary focus of this article is on the synthesis of esters, an adjacent area of advanced catalysis involves the use of reusable polymer-supported catalysts for ester hydrogenation. This process, which converts esters to alcohols, is a critical transformation in organic synthesis. The development of robust and recyclable catalysts for this reaction is of significant interest.

Researchers have successfully immobilized metal complexes, such as those containing ruthenium, onto polymer supports. rsc.org These polymer-supported catalysts can exhibit catalytic activity comparable to their homogeneous counterparts while offering the significant advantage of easy recovery and reuse. For instance, a cross-linked polymeric catalyst has been shown to be reusable for multiple cycles in the hydrogenation of methyl benzoate (B1203000) with minimal loss of activity. rsc.org

The reusability of these catalysts is a key performance indicator. Studies have demonstrated that some polymer-supported catalysts can be recycled multiple times, with one example showing effective reuse for up to seven cycles. rsc.org The stability of the catalyst and the extent of metal leaching are critical factors that are assessed during reusability studies, often using techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES). rsc.org

Table 2: Performance of a Reusable Polymer-Supported Catalyst in Ester Hydrogenation

| Cycle | Conversion (%) | Notes |

| 1 | >99 | Initial run with fresh catalyst. |

| 2 | >99 | Catalyst recovered and reused. |

| 3 | >99 | Consistent performance observed. |

| 4 | 95 | Slight decrease in activity noted. core.ac.uk |

| 5 | 92 | Gradual decrease in performance. |

The performance of a solid acid catalyst is evaluated based on its activity (the rate at which it converts reactants to products) and its selectivity (its ability to produce the desired ester over other potential byproducts). In the context of propionate esterification, high activity and selectivity towards the desired this compound are paramount.

Studies on the esterification of propionic acid with various alcohols have demonstrated the high catalytic activity of different solid acid catalysts. For example, the NAFA catalyst derived from fly ash showed a high yield of 94% for the synthesis of isobutyl propionate after 2 hours. ipindexing.com Similarly, magnetic-responsive solid acid catalysts have achieved conversion rates of up to 94% in the esterification of palmitic acid with methanol (B129727) under optimized conditions. rsc.org

The selectivity of the catalyst is influenced by several factors, including its pore structure and the nature of its active sites. For instance, in the esterification of glycerol with acetic acid, a supported heteropolyacid catalyst showed high selectivity towards the formation of di- and triacetins. tandfonline.com The choice of catalyst can be tailored to favor the formation of a specific ester product.

The reaction conditions, such as temperature, reactant molar ratio, and catalyst loading, also play a crucial role in determining the catalytic activity and selectivity. ceon.rs For instance, in the esterification of propanoic acid, increasing the reaction temperature generally leads to a higher conversion rate. ceon.rs

Table 3: Catalytic Performance of Various Solid Acid Catalysts in Esterification Reactions

| Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion/Yield (%) | Source |

| NAFA (from fly ash) | Propionic acid, Isobutanol | Not specified | 2 | 94 (Yield) | ipindexing.com |

| Fe3O4@SiO2–P([VLIM]PW) | Palmitic acid, Methanol | 70 | 6 | 94 (Conversion) | rsc.org |

| Aluminum-alginate complex | Oleic acid, Methanol | Reflux | 3 | 92.6 (Conversion) | researchgate.net |

| Fibrous polymer-supported sulphonic acid | Propanoic acid, Ethanol | 75 | Not specified | ~60 (Conversion) | researchgate.net |

Microwave-Assisted Organic Synthesis of Esters

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including esterification. researchgate.net This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. researchgate.netmdpi.com

The optimization of reaction conditions is crucial for maximizing the benefits of microwave-assisted ester synthesis. Key parameters that are typically varied include reaction time, temperature, microwave power, and the molar ratio of reactants.

Research on the microwave-assisted synthesis of isobutyl propionate has shown that longer reaction times (e.g., 5-10 minutes) generally result in higher yields and easier product isolation. uwlax.edu Similarly, studies on the enzymatic esterification of fatty acids under microwave irradiation have demonstrated that parameters such as catalyst weight and microwave power have a significant effect on the conversion to the corresponding esters. nih.gov For instance, in the synthesis of isopropyl myristate and isopropyl palmitate, a maximum conversion was achieved at a specific microwave power, with higher power levels leading to a decrease in conversion, possibly due to enzyme denaturation. nih.gov

The choice of solvent, or the use of solvent-free conditions, is another important aspect of reaction optimization. uwlax.edu Solvent-free microwave-assisted synthesis is particularly attractive from a green chemistry perspective as it minimizes waste. uwlax.edu

Table 4: Optimization of Microwave-Assisted Synthesis of Isopropyl Palmitate

| Parameter | Range Studied | Optimal Condition | Conversion (%) |

| Reaction Time (min) | 0.5 - 30 | 1 | 94.5 |

| Molar Ratio (Fatty Acid:Alcohol) | 1:1 - 1:5 | 1:2 | 94.5 |

| Catalyst Weight (wt%) | 1 - 40 | 5 | 94.5 |

| Microwave Power (%) | 10 - 50 | 20 | 94.5 |

Data adapted from a study on microwave-assisted enzymatic esterification. nih.gov

The optimization process can be systematically carried out using statistical methods like Response Surface Methodology (RSM), which allows for the efficient exploration of the effects of multiple variables on the reaction outcome. mdpi.com This approach can identify the optimal combination of reaction parameters to achieve the highest possible yield in the shortest amount of time. mdpi.com

Solvent-Free Approaches in Microwave-Assisted Esterification

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com When coupled with solvent-free conditions, this technique aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. mdpi.com

The esterification of propionic acid with an alcohol, the fundamental reaction for producing propionate esters, can be efficiently conducted under these conditions. Microwave irradiation provides rapid and uniform heating of the reactants, which is particularly effective in the absence of a solvent to mediate heat transfer. mdpi.com This direct energy input can enhance reaction rates and selectivity. mdpi.com

Enzymatic catalysis, particularly with immobilized lipases, has proven highly effective in microwave-assisted solvent-free esterification. rsc.org Lipases are robust enzymes that can catalyze ester formation with high specificity, and their immobilization allows for easy separation from the reaction mixture and potential for reuse. rsc.org For instance, the synthesis of n-butyl propionate has been successfully achieved using immobilized Candida antarctica lipase B (Novozym 435) under microwave irradiation, resulting in high conversion rates. rsc.org

The efficiency of microwave-assisted solvent-free esterification is influenced by several factors, including the nature of the catalyst, the molar ratio of reactants, microwave power, and reaction time. The optimization of these parameters is crucial for achieving high yields of the desired propionate ester.

| Ester | Catalyst | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|

| n-Butyl Propionate | Novozym 435 | Not Specified | 92% | rsc.org |

| Geranyl Propionate | Lipozyme 435 | 30 min | 95% | nih.gov |

| Isobutyl Propionate | Immobilized Lipase | Not Specified | High | mdpi.com |

| Benzyl Propionate | Lyophilized Cal B | Not Specified | >90% | researchgate.net |

Stereoselective Synthetic Strategies for Propionate-Containing Molecules

The stereoselective synthesis of molecules containing the propionate motif is of great importance, as the stereochemistry of these compounds often dictates their biological activity. Advanced synthetic methods have been developed to control the three-dimensional arrangement of atoms during the formation of propionate units, leading to the desired stereoisomers with high purity.

Directed allylic substitution is a powerful strategy for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. In the context of propionate synthesis, this method can be employed to introduce the propionate moiety or its precursors with a high degree of stereocontrol. Transition metal catalysts, particularly those based on iridium and ruthenium, have been instrumental in the development of enantioselective allylic substitution reactions. researcher.lifenih.gov

These catalysts, in conjunction with chiral ligands, can activate allylic substrates, such as allylic alcohols or esters, towards nucleophilic attack. researcher.life The choice of catalyst, ligand, and reaction conditions determines the regioselectivity and enantioselectivity of the transformation. For the construction of propionate-containing molecules, a nucleophile bearing the propionate group or a synthon thereof can be reacted with an allylic electrophile.

For example, iridium-catalyzed allylic substitution has been shown to be highly effective in the formation of branched, chiral products from monosubstituted allylic substrates. researcher.life The reaction proceeds with high regioselectivity and enantioselectivity, making it a valuable tool for the synthesis of complex molecules. researcher.life Similarly, ruthenium-catalyzed allylic substitutions offer a complementary approach, with different selectivities and substrate scopes.

| Catalyst System | Substrate | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Iridium-Phosphoramidite | Allylic Acetate | Aromatic Amine | Good to Excellent | High | nih.gov |

| Ruthenium-DIOP | 1,4-Butanediol | Arylpropyne | Moderate to Good | 90-96% | nih.gov |

| Iridium-Phosphoramidite | Allylic Alcohol | Various | High | High | researcher.life |

Deoxypropionate units, characterized by a chain of alternating methyl- and methylene-substituted carbons, are common structural motifs in many natural products. The stereoselective synthesis of these structures is a significant challenge in organic chemistry. Iterative strategies, where a sequence of reactions is repeated to build up the deoxypropionate chain, have emerged as a powerful solution. nih.govrsc.org

These methods rely on highly stereoselective reactions that can be performed in a repetitive fashion to add one or more propionate units at a time. nih.gov One common approach involves the conjugate addition of an organocuprate reagent to an α,β-unsaturated ester. nih.gov This reaction can be highly diastereoselective, with the stereochemical outcome influenced by the existing stereocenters in the substrate. nih.gov

For example, the conjugate addition of lithium dimethylcuprate to an acyclic α,β-unsaturated ester that already contains a methyl-substituted stereocenter often leads to the formation of the syn-1,3-adduct with high selectivity. nih.gov The resulting product can then be converted back to an α,β-unsaturated ester, allowing for another round of conjugate addition to further extend the deoxypropionate chain. nih.gov This iterative process allows for the controlled construction of long deoxypropionate sequences with defined stereochemistry. nih.gov

| Methodology | Key Reaction | Stereochemical Control | Application | Reference |

|---|---|---|---|---|

| Conjugate Addition | Lithium Dimethylcuprate Addition | Substrate-controlled | Synthesis of all-syn deoxypropionate motifs | researchgate.net |

| Convergent Synthesis | Metallacycle-mediated cross-coupling | Catalyst-controlled | Synthesis of various deoxypropionate stereoisomers | nih.gov |

| Non-catalytic Iterative Protocol | Highly stereoselective reactions | Reagent-controlled | Construction of deoxypropionate natural products | rsc.org |

Mechanistic Investigations of Cyclohexylpropyl Propionate Transformations

Reaction Mechanism Elucidation

The formation of cyclohexylpropyl propionate (B1217596), typically through the esterification of 3-cyclohexylpropanol with propionic acid or transesterification, involves a series of well-defined mechanistic steps. Elucidating these pathways is crucial for optimizing reaction conditions and improving yield and selectivity. This involves a combination of computational modeling, analytical monitoring of reaction species, and detailed kinetic studies.

Computational Approaches to Ester Reaction Pathways

Computational chemistry provides powerful tools for investigating the complex potential energy surfaces of organic reactions, offering insights that are often difficult to obtain through experimental methods alone. chemrxiv.org Quantum chemical methods, such as density functional theory (DFT), are employed to model the reaction pathways for esterification. mdpi.com These studies can elucidate the electronic structure of reactants, transition states, and intermediates, helping to predict the most energetically favorable routes. chemrxiv.orgmdpi.com

For a typical acid-catalyzed esterification leading to cyclohexylpropyl propionate, computational models can map out the entire reaction coordinate. This includes the initial protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. mdpi.com Subsequent steps, such as the nucleophilic attack by the alcohol (3-cyclohexylpropanol), the formation of a tetrahedral intermediate, proton transfer, and the final elimination of a water molecule to form the ester, can all be modeled. mdpi.comnih.gov

Spectroscopic and Chromatographic Probing of Reaction Intermediates

Experimental validation of proposed reaction mechanisms relies heavily on spectroscopic and chromatographic techniques to monitor the reaction progress and identify transient species. rsc.orgrsc.org Gas chromatography (GC) is a primary tool for analyzing the composition of the reaction mixture over time. perfumerflavorist.com By taking samples at various intervals, GC analysis can quantify the consumption of reactants (3-cyclohexylpropanol and propionic acid) and the formation of the product (this compound) and byproducts. perfumerflavorist.com

While stable intermediates in esterification are often short-lived, spectroscopic methods can provide evidence for their existence. Infrared (IR) spectroscopy can be used to track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O ester stretch at a different frequency. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the changes in the chemical environment of protons and carbons as the reactants are converted to products.

Kinetics of Esterification and Transesterification Processes

The study of reaction kinetics is fundamental to understanding the mechanism of this compound synthesis and for designing efficient industrial processes. The esterification of a carboxylic acid with an alcohol is a reversible reaction, and its rate is influenced by several factors including temperature, reactant concentrations (molar ratio), and catalyst loading. mdpi.comresearchgate.net

Kinetic studies on the esterification of propionic acid with various alcohols, including the structurally similar cyclohexanol, have shown that the reaction typically follows second-order kinetics. researchgate.netjetir.org The rate of reaction is dependent on the concentration of both the carboxylic acid and the alcohol. The use of an excess of one reactant, typically the alcohol, can drive the equilibrium towards the formation of the ester. researchgate.net

The reaction rate constant (k) is highly sensitive to temperature, generally following the Arrhenius law, where an increase in temperature leads to a higher rate constant and faster reaction. researchgate.netjetir.org The catalyst concentration also plays a direct role; increasing the amount of an acid catalyst like sulfuric acid accelerates the reaction. researchgate.netjetir.orgresearchgate.net However, there is an optimal catalyst loading beyond which the increase in rate may become marginal or lead to unwanted side reactions.

Below is a data table compiled from kinetic studies of the esterification of propionic acid, illustrating the influence of key reaction parameters.

| Parameter | Condition | Effect on Reaction Rate | Source |

| Temperature | Increased from 50°C to 70°C | Increased conversion and rate constant | researchgate.netjetir.org |

| Catalyst Conc. | Increased from 1.0 to 3.0 wt% | Increased conversion and rate constant | researchgate.netjetir.org |

| Mole Ratio (Acid:Alcohol) | Increased from 0.5 to 1.5 | Decreased conversion (rate is complex) | jetir.org |

| Alcohol Structure | Primary > Secondary | Rate decreases with branching/steric hindrance | researchgate.netucr.ac.crzenodo.org |

The activation energy for the esterification of propionic acid with alcohols like ethanol, 1-propanol, and butanol has been determined to be in the range of 47-53 kJ/mol. researchgate.net Transesterification processes, which involve the reaction of an existing ester with an alcohol, also follow similar kinetic principles, often modeled as a series of reversible, second-order reactions. researchgate.netncsu.edunih.gov The development of kinetic models is crucial for reactor design and process optimization. researchgate.netmdpi.com

Catalytic Reaction Mechanisms

Catalysts are essential for achieving practical rates in the synthesis of this compound. They function by providing an alternative, lower-energy reaction pathway.

Role of Active Sites in Catalyzed Ester Reactions

In acid-catalyzed esterification, the active sites of the catalyst play a pivotal role in activating the reactants. mdpi.com For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, the active site is the proton (H+). The reaction mechanism begins with the protonation of the carbonyl oxygen of the propionic acid. mdpi.com This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the oxygen atom of the 3-cyclohexylpropanol. mdpi.com

For heterogeneous (solid acid) catalysts, such as ion-exchange resins, zeolites, or sulfated zirconia, the active sites are typically Brønsted or Lewis acid sites on the catalyst surface. mdpi.comugent.beias.ac.in

Brønsted acid sites are proton donors, functioning similarly to homogeneous acid catalysts. They protonate the carbonyl group, initiating the reaction. mdpi.comugent.be

Lewis acid sites , such as coordinatively unsaturated metal ions (e.g., Zr ions in some MOFs), can activate the carboxylic acid by coordinating with the carbonyl oxygen atom, which also enhances the electrophilicity of the carbonyl carbon. ugent.be

The efficiency of the catalyst is determined by the number, accessibility, and strength of these active sites. The reaction proceeds through the adsorption of reactants onto these active sites, surface reaction to form the tetrahedral intermediate, and subsequent desorption of the products (this compound and water). researchgate.net

Inhibition and Deactivation Studies of Catalysts in Ester Synthesis

The long-term performance of catalysts in ester synthesis can be compromised by inhibition and deactivation. Catalyst deactivation refers to the loss of catalytic activity over time, which is a significant issue in industrial applications. morressier.com

Several mechanisms can lead to the deactivation of catalysts in esterification reactions:

Poisoning : The active sites of the catalyst can be irreversibly blocked by strong adsorption of impurities present in the feedstock. For example, sulfur compounds can poison metal catalysts. acs.org

Coking/Fouling : In reactions involving organic molecules at higher temperatures, carbonaceous deposits (coke) can form on the surface of the catalyst. mdpi.com These deposits can physically block the pores and cover the active sites, preventing reactants from accessing them. This is particularly a concern for catalysts with small pore sizes when reacting larger molecules. mdpi.com

Leaching : In the case of supported catalysts, the active catalytic species can sometimes detach (leach) from the support material into the reaction medium, leading to a loss of active sites and potential contamination of the product.

Studies on catalyst deactivation aim to understand these processes to develop more robust and stable catalysts. Strategies to mitigate deactivation include purifying the reactants, optimizing reaction conditions to minimize coke formation, and designing catalysts with improved stability and resistance to poisoning. morressier.com For instance, a potential solution involves using a catalyst that can be selectively deactivated via an external stimulus after the polymerization or reaction is complete. morressier.com

Hydrolysis Mechanisms of Ester Compounds

Hydrolysis, a reaction involving the cleavage of a chemical bond by the addition of water, is a principal transformation pathway for esters like this compound. chemguide.co.uk This process can be catalyzed by either acids or bases, and its rate and mechanism are significantly influenced by various molecular interactions. chemguide.co.ukucalgary.ca The reaction ultimately yields a carboxylic acid (propionic acid) and an alcohol (cyclohexylpropanol). ucalgary.ca

The environment in which ester hydrolysis occurs can profoundly affect the reaction rate through non-covalent interactions. Electrostatic and hydrophobic forces are particularly significant, especially in catalyzed reactions that mimic enzymatic processes. cdnsciencepub.com

Electrostatic Interactions: These forces arise from the attraction or repulsion between charged or polarized species. In the context of ester hydrolysis, if a catalyst possesses charged groups, it can interact with charged substrates, leading to significant rate enhancements. cdnsciencepub.comcdnsciencepub.com For instance, a catalyst with a positively charged ammonium (B1175870) group can stabilize the negatively charged transition state of the hydrolysis of an anionic ester. Studies using steroidal catalysts have demonstrated that a favorable 1:1 electrostatic attraction can enhance the hydrolysis rate by as much as 15-fold when the geometry for interaction is optimal. cdnsciencepub.comcdnsciencepub.com

Hydrophobic Interactions: These interactions describe the tendency of nonpolar molecules and molecular segments to aggregate in an aqueous solution to minimize their contact with water. When both the ester substrate and the catalyst have nonpolar regions (like the cyclohexyl group in this compound), they can bind together through hydrophobic interactions. cdnsciencepub.com This binding pre-organizes the reactants for the chemical transformation, effectively increasing the local concentration and favoring the reaction. Research on catalyst models has shown that hydrophobic effects can lead to substantial rate increases. For example, the interaction between a phenanthryl group on a substrate and the nonpolar surface of a steroid catalyst was estimated to produce a potential rate enhancement of about 160-fold. cdnsciencepub.comcdnsciencepub.com

The combined effect of these interactions is crucial in the design of efficient catalysts for ester hydrolysis, mimicking the active sites of natural enzymes. cdnsciencepub.com

Table 1: Estimated Rate Enhancements in Ester Hydrolysis due to Non-Covalent Interactions This table presents data from studies on model systems to illustrate the potential magnitude of rate enhancements.

| Interaction Type | Condition/System | Estimated Rate Enhancement Factor | Source |

|---|---|---|---|

| Electrostatic Attraction | Favorable 1:1 geometry between catalyst and substrate | ~15x | cdnsciencepub.comcdnsciencepub.com |

| Hydrophobic Interaction | Interaction of a phenanthryl group with a steroidal surface | ~160x | cdnsciencepub.comcdnsciencepub.com |

Ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. ucalgary.calibretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. While water can act as a nucleophile, the uncatalyzed reaction is typically very slow. chemguide.co.ukyoutube.com Catalysts are used to accelerate the process.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated. youtube.comyoutube.com This protonation increases the positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. youtube.comlibretexts.org The process involves the formation of a tetrahedral intermediate, followed by the elimination of the alcohol (cyclohexylpropanol) to yield the carboxylic acid (propionic acid). ucalgary.ca All steps in acid-catalyzed hydrolysis are reversible. chemguide.co.ukchemistrysteps.com

Deoxygenation Pathways of Esters

Deoxygenation is a reductive process that removes oxygen atoms from a molecule. For esters like this compound, this transformation is a key strategy for converting biomass-derived feedstocks into hydrocarbons suitable for fuels and chemical production. researchgate.net The primary pathways for ester deoxygenation are decarbonylation and decarboxylation.

Decarbonylation and decarboxylation are distinct chemical reactions that both result in the loss of a small molecule containing oxygen.

Decarbonylation: This reaction involves the elimination of a molecule of carbon monoxide (CO). For an ester, this would theoretically lead to the formation of an ether. However, this pathway is generally less common in typical deoxygenation processes compared to decarboxylation.

Decarboxylation: This pathway involves the removal of a carboxyl group as carbon dioxide (CO₂). wikipedia.org For an ester to undergo decarboxylation, it is typically first hydrolyzed to the corresponding carboxylic acid. ucalgary.ca Carboxylic acids, particularly those with a carbonyl group at the β-position, can then lose CO₂ upon heating. chemistrysteps.com In the context of catalytic deoxygenation of fatty acids (long-chain carboxylic acids), decarboxylation is a dominant reaction pathway for producing alkanes. researchgate.netacs.org For propionic acid derived from this compound, decarboxylation would yield ethane (B1197151) and carbon dioxide.

The choice between these pathways is heavily influenced by the catalyst and reaction conditions. For instance, in studies using triruthenium dodecacarbonyl, decarboxylation was identified as a primary and independent reaction, whereas pathways involving decarbonylation were considered less dominant. acs.org

Heterogeneous catalysts are crucial for industrial deoxygenation processes. The interactions between the ester (or its derivatives) and the catalyst surface dictate the reaction's efficiency and selectivity.

The deoxygenation of esters often occurs via a hydrodeoxygenation (HDO) process, which involves hydrogen and a solid catalyst. The reaction typically proceeds through a sequence of steps on the catalyst surface:

Adsorption: The ester molecule adsorbs onto the active sites of the catalyst surface.

Activation: The ester's carbonyl group interacts with Lewis or Brønsted acid sites on the catalyst support (e.g., ZrO₂, Al₂O₃), while the C-O bonds are activated by metal nanoparticles (e.g., Pt, Pd, Ni). researchgate.netacs.org

Reaction: Hydrogen, also adsorbed and activated on the metal surface, reacts with the ester. This can lead to either the cleavage of the C-O acyl bond or the C-O alkyl bond.

Desorption: The final deoxygenated products (hydrocarbons) and byproducts (water, CO, CO₂) desorb from the surface, freeing the active sites for the next catalytic cycle.

Research on catalysts like Pd/C has shown its high reactivity for the decarboxylation of stearic acid, a proxy for ester-derived carboxylic acids. researchgate.net The conversion rate is highly dependent on factors like temperature and catalyst concentration, which directly relate to the interactions and reaction kinetics on the catalyst surface.

Table 2: Effect of Temperature on Catalytic Decarboxylation of Stearic Acid using a Pd/C Catalyst This table shows the conversion of stearic acid to heptadecane (B57597) after one hour of reaction time, illustrating the strong influence of surface reaction conditions.

| Temperature (°C) | Conversion to Heptadecane (%) | Source |

|---|---|---|

| 265 | 54 | researchgate.net |

| 300 | ~98 | researchgate.net |

Cooperative catalysis between metal nanoparticles and the oxide support is key for high selectivity in HDO reactions, highlighting the critical role of surface interactions in guiding the reaction toward desired products like ethers or hydrocarbons. acs.org

Advanced Analytical Methodologies for Cyclohexylpropyl Propionate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of Cyclohexylpropyl propionate (B1217596), enabling the separation and quantification of the compound from complex mixtures. These methods are crucial for monitoring reaction progress, assessing product purity, and ensuring quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the analysis of volatile and semi-volatile compounds such as Cyclohexylpropyl propionate. chromforum.org This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of a reaction mixture, GC-MS allows for the identification and quantification of the target ester, as well as any starting materials, byproducts, or impurities. jmchemsci.commdpi.com

The sample, once injected into the gas chromatograph, is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. For this compound, specific retention indices (I) have been determined on different types of columns, which aids in its identification. nist.gov

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive structural elucidation. nih.gov The mass spectrum of this compound shows characteristic fragments that confirm its identity. nih.gov

One of the challenges in the GC-MS analysis of propionate esters is their potential volatility, which requires careful sample handling to prevent loss of the analyte. chromforum.org Derivatization techniques can sometimes be employed for related short-chain fatty acids to improve their chromatographic behavior and detection, although this is less common for the ester itself. nih.govnih.gov

Interactive Data Table: GC Retention Indices for this compound

| Column Type | Active Phase | Retention Index (I) |

| Capillary | Ultra-1 | 1111 |

| Capillary | SE-30 | 1120 |

| Capillary | Carbowax 20M | 1408 |

Data sourced from NIST WebBook nist.gov

High-Performance Liquid Chromatography (HPLC) for Propionate Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including propionate esters. creative-proteomics.comwjpmr.com While GC-MS is well-suited for volatile compounds, HPLC is advantageous for non-volatile or thermally unstable substances. creative-proteomics.com In the analysis of propionates, HPLC methods are often employed for quality control and purity assessment. theijes.comnih.gov

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the different interactions of the sample components with the stationary phase. For propionate esters, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. theijes.comsielc.com

Detection in HPLC is typically achieved using a UV-Vis detector, as many organic compounds, including esters with chromophores, absorb ultraviolet or visible light. creative-proteomics.commdpi.com The wavelength of detection is chosen to maximize the sensitivity for the analyte of interest. For example, in the analysis of testosterone (B1683101) propionate, UV detection at 245 nm has been utilized. nih.gov The retention time and the peak area in the resulting chromatogram are used for qualitative and quantitative analysis, respectively.

The development of a robust HPLC method requires careful optimization of several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, to achieve adequate separation and sensitivity. rroij.com

Spectroscopic Characterization for Structural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are crucial for the unambiguous structural determination of this compound. nih.govchemicalbook.com

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. The chemical shift (δ) of a proton is influenced by the electron density around it, and the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling between neighboring protons results in the splitting of signals, which provides information about the connectivity of atoms.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. hmdb.ca Similar to ¹H NMR, the chemical shift of each carbon signal is indicative of its chemical environment. illinois.edu For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the cyclohexyl ring, and the carbons of the propyl group. chemicalbook.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the complete assignment of the NMR spectra and confirming the molecular structure. st-andrews.ac.uk

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Cyclohexyl Propionate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~174 |

| O-CH | ~72 |

| CH₂ (next to C=O) | ~28 |

| CH₃ | ~9 |

| Cyclohexyl carbons | 23-32 |

Note: These are approximate values and can vary based on the solvent and experimental conditions. Data derived from general knowledge of ester NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. uobasrah.edu.iq When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique IR spectrum that is indicative of the molecule's functional groups. chemicalbook.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. nih.govspectroscopyonline.com This peak is typically observed in the region of 1750-1735 cm⁻¹. The presence of C-O stretching vibrations, usually appearing in the 1300-1000 cm⁻¹ region, further confirms the ester functionality. docbrown.info Additionally, the spectrum will show absorption bands corresponding to the C-H stretching and bending vibrations of the cyclohexyl and propyl groups. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 |

| C-O (Ester) | Stretch | ~1200-1170 |

| C-H (Alkyl) | Stretch | ~2975-2860 |

Data derived from general knowledge of ester IR spectra and related compounds. docbrown.info

Method Validation in Analytical Chemistry for Ester Compounds

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. pharmtech.comemerypharma.comresearchgate.net For ester compounds like this compound, a validated method ensures the reliability, consistency, and accuracy of the analytical results. wjpmr.comwjarr.com The validation process involves evaluating several key performance characteristics. scioninstruments.comdemarcheiso17025.com

Key parameters that are assessed during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. wjarr.comscioninstruments.comchromatographyonline.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.comchromatographyonline.com This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve. demarcheiso17025.comoatext.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.comjetir.org

Accuracy: The closeness of the test results obtained by the method to the true value. pharmtech.com It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. scirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmtech.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). wjarr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comscioninstruments.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comscioninstruments.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmtech.com

Interactive Data Table: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

These are general guidelines and may vary depending on the specific application and regulatory requirements. pharmtech.comwjarr.comdemarcheiso17025.comresearchgate.net

Selectivity and Specificity Assessments.

In the analysis of this compound, selectivity and specificity are paramount to ensure that the analytical method can unequivocally identify and quantify the target analyte without interference from other components in the sample matrix. Selectivity refers to the ability of an analytical method to differentiate the analyte of interest from other compounds that may be present, while specificity is the ultimate level of selectivity, meaning the method produces a response for only a single analyte.

Advanced chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors, are the primary methods for assessing the selectivity and specificity for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for these assessments due to its high resolving power and the structural information provided by the mass spectrometer. The selectivity of a GC-MS method for this compound is demonstrated by separating it from structurally similar compounds, such as other propionate esters or cyclohexyl derivatives, which may be present as impurities or in a complex mixture. The specificity is confirmed by the unique mass spectrum of this compound, which serves as a chemical fingerprint. The fragmentation pattern, including the molecular ion peak and characteristic fragment ions, provides a high degree of certainty in identification. nih.govresearchgate.net

For instance, in a fragrance allergen analysis, a GC-MS method can be validated for its selectivity by analyzing a mixture of several potential allergens, including esters with similar volatility and polarity. nih.govbohrium.com The method's ability to provide a unique retention time and a clean mass spectrum for this compound, even in the presence of these other compounds, would establish its selectivity.

High-Performance Liquid Chromatography (HPLC) , often coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is another common technique. For compounds like this compound, which may be part of a complex matrix, HPLC offers versatility in column chemistry and mobile phase composition to achieve the desired separation. The selectivity of an HPLC method is evaluated by injecting a mixture of the analyte and potential interferents. The absence of co-eluting peaks at the retention time of this compound indicates good selectivity. The specificity can be further enhanced by using a DAD to check for peak purity, ensuring that the spectral data across the chromatographic peak corresponds to that of a pure this compound standard. researchgate.net

A summary of techniques used for selectivity and specificity assessments is presented in the table below.

| Analytical Technique | Method for Assessing Selectivity | Method for Assessing Specificity |

| GC-MS | Separation of this compound from structurally related esters and matrix components based on retention time. | Unique mass spectrum with characteristic fragmentation pattern and molecular ion peak. |

| HPLC-DAD | Chromatographic resolution of this compound from potential interferents. | Peak purity analysis using spectral data from the diode-array detector. |

| HPLC-MS | Separation based on retention time and mass-to-charge ratio. | Specific precursor and product ion transitions in tandem mass spectrometry (MS/MS). |

Precision and Accuracy Evaluations.

Once the selectivity and specificity of an analytical method for this compound are established, its precision and accuracy must be rigorously evaluated. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy denotes the closeness of the test results obtained by the method to the true value.

Precision is typically assessed at three levels:

Repeatability (Intra-assay precision): This evaluates the precision under the same operating conditions over a short interval of time. It is determined by performing multiple analyses of the same sample by the same analyst on the same instrument.

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as on different days, by different analysts, or with different equipment.

Reproducibility: This assesses the precision between different laboratories, which is often evaluated in collaborative studies.

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.

Accuracy is determined by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) and comparing the measured value to the true value. In the absence of a certified reference material, accuracy can be assessed by recovery studies. This involves spiking a blank matrix with a known amount of this compound at different concentration levels and calculating the percentage of the analyte that is recovered by the analytical method.

The table below presents hypothetical data from a validation study of an HPLC method for the quantification of this compound, illustrating precision and accuracy evaluations.

Precision Evaluation Data

| Precision Level | Number of Determinations | Mean Concentration (mg/mL) | Standard Deviation (SD) | Relative Standard Deviation (RSD %) |

| Repeatability | 6 | 10.05 | 0.08 | 0.80 |

| Intermediate Precision (Day 1 vs. Day 2) | 12 | 10.02 | 0.12 | 1.20 |

Accuracy Evaluation Data (Recovery Study)

| Spiked Concentration (mg/mL) | Number of Replicates | Mean Measured Concentration (mg/mL) | Mean Recovery (%) | RSD (%) |

| 8.0 | 3 | 7.92 | 99.0 | 1.1 |

| 10.0 | 3 | 10.15 | 101.5 | 0.9 |

| 12.0 | 3 | 11.88 | 99.0 | 1.3 |

These evaluations are crucial for ensuring that the analytical method for this compound is reliable, consistent, and produces data that is fit for its intended purpose in research and quality control.

Theoretical and Computational Chemistry Applied to Cyclohexylpropyl Propionate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemistry, allowing for the detailed investigation of molecular properties by solving the Schrödinger equation with various levels of approximation. These methods are crucial for understanding the intrinsic properties of Cyclohexylpropyl propionate (B1217596), such as its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for studying the mechanisms of chemical reactions.

For Cyclohexylpropyl propionate, DFT can be employed to map the potential energy surface of reactions such as hydrolysis, a key degradation pathway. By calculating the energies of reactants, products, and intermediates, a detailed reaction energy profile can be constructed. A critical aspect of this is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. Theoretical DFT studies on the hydrolysis of other esters have successfully elucidated complex stereoselective reactions by analyzing the parameters of the ester group. eurjchem.com Similarly, DFT calculations can reveal the transition state structures for the acid-catalyzed or base-catalyzed hydrolysis of this compound, providing insight into the bond-breaking and bond-forming processes.

Table 1: Illustrative DFT-Calculated Energy Profile for Hydrolysis of an Ester This table presents hypothetical data to demonstrate the typical output of a DFT calculation for a reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ester + H₂O | 0.0 |

| Transition State | Tetrahedral Intermediate Formation | +25.4 |

| Intermediate | Tetrahedral Intermediate | +12.1 |

| Products | Carboxylic Acid + Alcohol | -5.7 |

Ab Initio Molecular Orbital Methods for Conformational Analysis and Fragmentation

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data for parametrization. These methods, while often more computationally intensive than DFT, can provide highly accurate results.

A primary application for this compound is conformational analysis. The cyclohexyl ring is not planar and exists predominantly in a stable "chair" conformation, with less stable forms like the "boat" and "twist-boat" also possible. nih.govijert.org The attachment of the propyl propionate group can influence the equilibrium between these conformers. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), can be used to perform a geometry optimization for each possible conformer to determine its minimum energy structure and relative stability. ijert.org The energy difference between the axial and equatorial conformers of the propionate substituent on the cyclohexane (B81311) ring, for instance, can be precisely calculated.

Furthermore, these methods are valuable for predicting fragmentation patterns in mass spectrometry. By calculating the energies of different potential fragment ions, it is possible to predict the most likely pathways for molecular breakdown upon ionization, aiding in the interpretation of experimental mass spectra.

Table 2: Hypothetical Relative Energies of this compound Conformers from Ab Initio Calculations This table shows representative data for the kind of output generated from conformational analysis.

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| Chair-1 | Equatorial | 0.00 |

| Chair-2 | Axial | 2.15 |

| Twist-Boat | - | 5.50 |

| Boat | - | 6.90 |

Molecular Modeling and Simulation of Ester Systems

Moving beyond single-molecule quantum calculations, molecular modeling and simulation techniques can be used to study complex chemical systems and reaction networks, such as the synthesis or degradation of esters in realistic conditions.

Table 3: Key Parameters in a Hypothetical Microkinetic Model for Ester Synthesis This table illustrates the type of inputs required for a microkinetic model.

| Elementary Step | Description | Activation Energy (DFT) | Pre-exponential Factor |

| R1 | Alcohol Adsorption | - | - |

| R2 | Acid Adsorption | - | - |

| R3 | Surface Reaction to Intermediate | 15.2 kcal/mol | 1.2 x 10¹³ s⁻¹ |

| R4 | Intermediate to Ester + H₂O | 10.8 kcal/mol | 8.5 x 10¹² s⁻¹ |

| R5 | Ester Desorption | - | - |

| R6 | Water Desorption | - | - |

Predictive Modeling for Chemical Behavior and Environmental Fate

Predictive models, particularly Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), are essential tools for assessing the potential environmental impact of chemicals, often before they are synthesized or when experimental data is unavailable. rsc.orgresearchgate.netnih.gov

These models are statistical in nature, correlating structural features of molecules (descriptors) with their physicochemical properties, environmental fate, or biological activity. ecetoc.org For this compound, such models can estimate crucial parameters needed for an environmental risk assessment. Software suites like the U.S. Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) integrate multiple QSAR models to predict a wide range of properties. chemsafetypro.comchemistryforsustainability.orgepa.gov

By inputting the chemical structure, these programs can estimate properties such as the octanol-water partition coefficient (Log Kₒw), which indicates a chemical's tendency to bioaccumulate; water solubility; vapor pressure; and biodegradation rates. chemsafetypro.comnih.gov The output from these models helps to predict whether the compound will predominantly partition to air, water, soil, or sediment and how long it is likely to persist in the environment. chemsafetypro.com

Table 4: Representative Predicted Environmental Fate Properties for this compound using a QSAR/EPI Suite™-type Model This table contains plausible, illustrative values for a molecule of this type to demonstrate the output of predictive environmental models.

| Property | Predicted Value | Significance |

| Log Kₒw (Octanol-Water Partition Coeff.) | 3.85 | Moderate potential to bioaccumulate in organisms. |

| Water Solubility | 55 mg/L | Low to moderate solubility in water. |

| Vapor Pressure | 0.08 mmHg | Moderate volatility. |

| Henry's Law Constant | 1.5 x 10⁻⁴ atm·m³/mol | Will partition between water and air. |

| Biodegradation Half-Life | Weeks to Months | Expected to be biodegradable, but not rapidly. |

| Soil Adsorption Coefficient (Koc) | 850 L/kg | Expected to have low to moderate mobility in soil. |

Environmental Dynamics and Transformation of Cyclohexylpropyl Propionate

Environmental Fate and Transport Studies

The distribution and persistence of Cyclohexylpropyl propionate (B1217596) in the environment are governed by its inherent chemical properties and its interactions with different environmental matrices.

Once released into the environment, Cyclohexylpropyl propionate is subject to several degradation processes. The primary pathway for the breakdown of ester compounds in the environment is hydrolysis. This reaction can be abiotic, catalyzed by acid or base conditions in water and soil, or biotic, mediated by microbial enzymes.